![molecular formula C8H6BrCl B13506640 1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene is an organic compound with the molecular formula C₈H₆BrCl It is a derivative of benzene, where the benzene ring is substituted with a bromoethenyl group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-chlorostyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromoethenyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other strong bases.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical methods.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-chlorostyrene derivatives.
Oxidation: Epoxides or other oxidized products.
Reduction: Ethyl derivatives of the original compound.
科学的研究の応用
1-[(1Z)-2-bromoethenyl]-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(1Z)-2-bromoethenyl]-4-chlorobenzene involves its interaction with molecular targets through its reactive bromoethenyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include nucleophilic attack, radical formation, and electrophilic addition reactions .
類似化合物との比較
Similar Compounds
4-chlorostyrene: A precursor in the synthesis of 1-[(1Z)-2-bromoethenyl]-4-chlorobenzene.
1-bromo-4-chlorobenzene: A related compound with similar substitution patterns on the benzene ring.
1-[(1E)-2-bromoethenyl]-4-chlorobenzene: The E-isomer of the compound with different geometric configuration.
Uniqueness
This compound is unique due to its specific geometric configuration (Z-isomer) and the presence of both bromoethenyl and chlorine substituents on the benzene ring.
特性
分子式 |
C8H6BrCl |
|---|---|
分子量 |
217.49 g/mol |
IUPAC名 |
1-[(Z)-2-bromoethenyl]-4-chlorobenzene |
InChI |
InChI=1S/C8H6BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5- |
InChIキー |
ZTBMGKTZOOAZBH-WAYWQWQTSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C\Br)Cl |
正規SMILES |
C1=CC(=CC=C1C=CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


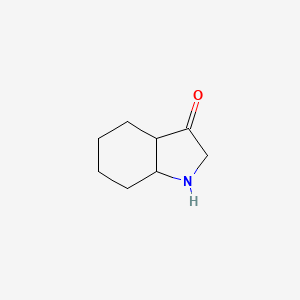
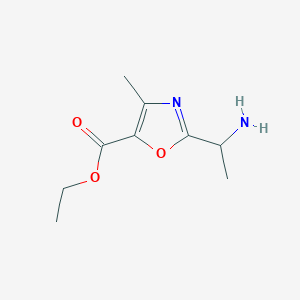
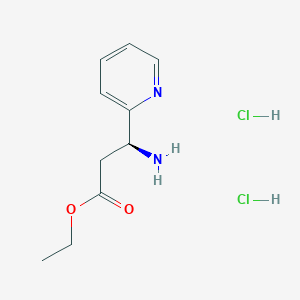
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B13506586.png)
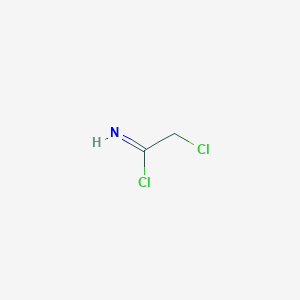
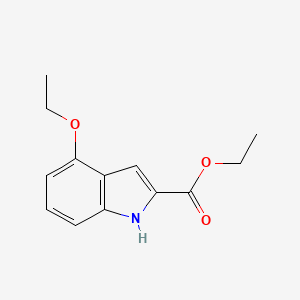
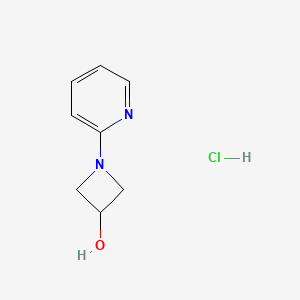
![2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid](/img/structure/B13506622.png)
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride](/img/structure/B13506626.png)
![3-iodo-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B13506632.png)
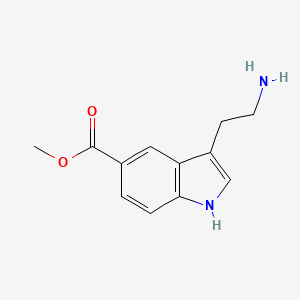
![2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride](/img/structure/B13506646.png)


